![molecular formula C18H20FIO B14254120 1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene CAS No. 473564-45-3](/img/structure/B14254120.png)
1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene is an organic compound with the molecular formula C18H20FIO It is characterized by a benzene ring substituted with a fluoro group and a phenoxy group, which is further substituted with a 5-iodopentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate by reacting 4-hydroxybenzaldehyde with 5-iodopentyl bromide in the presence of a base such as potassium carbonate.
Fluorination: The phenoxy intermediate is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluoro group at the para position of the benzene ring.
Final Coupling: The final step involves the coupling of the fluorinated phenoxy intermediate with benzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under reflux conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation in the presence of a Lewis acid catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride in appropriate solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted derivatives with azide, thiol, or alkoxide groups.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Oxidation and Reduction: Formation of quinones or hydroquinones.
Scientific Research Applications
1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of the iodine atom.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity.
Pathways Involved: The presence of the fluoro and iodo groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparison with Similar Compounds
1-Fluoro-4-methylbenzene: Similar structure but lacks the phenoxy and iodo substituents.
1-Fluoro-4-iodobenzene: Contains the fluoro and iodo groups but lacks the phenoxy and pentyl chain.
4-Fluorophenol: Contains the fluoro and phenoxy groups but lacks the iodo and pentyl chain.
Uniqueness: 1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene is unique due to the combination of fluoro, phenoxy, and iodo substituents, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
473564-45-3 |
|---|---|
Molecular Formula |
C18H20FIO |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
1-fluoro-4-[[4-(5-iodopentyl)phenoxy]methyl]benzene |
InChI |
InChI=1S/C18H20FIO/c19-17-9-5-16(6-10-17)14-21-18-11-7-15(8-12-18)4-2-1-3-13-20/h5-12H,1-4,13-14H2 |
InChI Key |
FPIQWMKCYZNKHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCCI)OCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



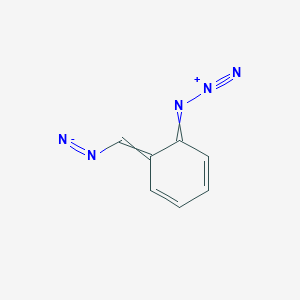
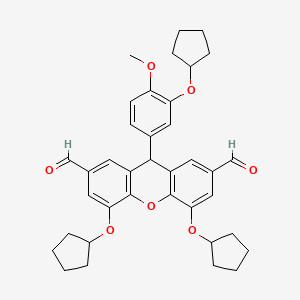

![Anthracene, 9-[(1S)-1-methoxyethyl]-](/img/structure/B14254057.png)
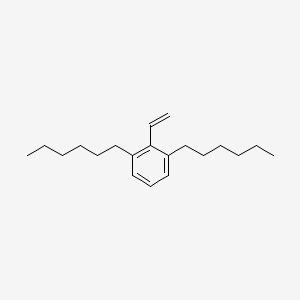
![(1R,5R,6S,7S)-6,7-dihydroxy-8-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14254072.png)
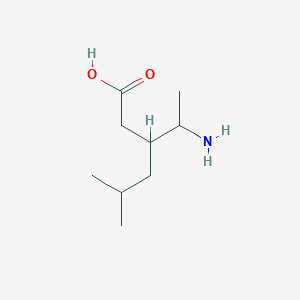
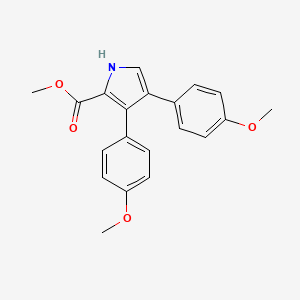
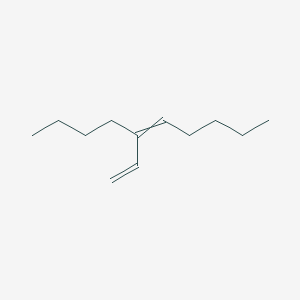
![1,1'-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine](/img/structure/B14254077.png)
![2-Methyl-2-(prop-1-en-1-yl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14254081.png)
![Benzene, [3-(cyclohexyloxy)propyl]-](/img/structure/B14254092.png)
![4-Chloro-N-{3-methyl-1-[(naphthalen-2-yl)amino]-1-oxobutan-2-yl}-3-nitrobenzamide](/img/structure/B14254093.png)
